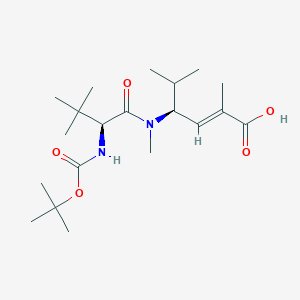

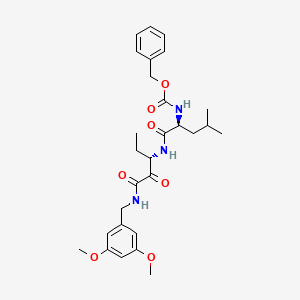

Hemiasterlin derivative-1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Hemiasterlin derivative-1 is a synthetic analogue of hemiasterlin, a natural tripeptide originally isolated from marine sponges. Hemiasterlin and its derivatives are known for their potent cytotoxic properties, particularly their ability to inhibit tubulin polymerization, which disrupts microtubule dynamics and induces cell cycle arrest .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of hemiasterlin derivative-1 involves several key steps. One approach includes a dynamic resolution to afford the A-fragment with high enantiomeric excess, followed by the preparation of cyclic C fragments that interact with tubulin through hydrogen bonds . Another method utilizes a convergent multicomponent strategy, featuring a four-component Ugi reaction as the key step . This approach enables rapid access to this compound and its analogues.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic strategies mentioned above can be scaled up for industrial applications. The use of efficient and convergent synthetic routes is crucial for large-scale production.

化学反应分析

Types of Reactions: Hemiasterlin derivative-1 primarily undergoes reactions that involve its interaction with tubulin. These reactions include:

Inhibition of Tubulin Polymerization: this compound binds to the tubulin protein, preventing its polymerization into microtubules

Disruption of Microtubule Dynamics: By inhibiting tubulin polymerization, this compound disrupts the dynamic equilibrium of microtubules, leading to cell cycle arrest and apoptosis.

Common Reagents and Conditions:

Reagents: Common reagents used in the synthesis of this compound include amino acids, protecting groups, and coupling agents

Conditions: Typical reaction conditions involve moderate temperatures, specific solvents, and controlled pH levels to ensure high yield and purity

Major Products: The major product of these reactions is this compound itself, which exhibits potent cytotoxicity and antimitotic activity .

科学研究应用

Hemiasterlin derivative-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: this compound serves as a valuable tool for studying the mechanisms of tubulin polymerization and microtubule dynamics

Biology: In biological research, this compound is used to investigate cell cycle regulation, mitotic spindle formation, and apoptosis

Medicine: this compound has shown promise as a potential anticancer agent due to its ability to induce cancer cell death at low nanomolar concentrations It is being explored for use in targeted cancer therapeutics, including antibody-drug conjugates.

Industry: The compound’s potent cytotoxic properties make it a candidate for the development of new anticancer drugs and therapeutic agents

作用机制

Hemiasterlin derivative-1 exerts its effects by targeting the tubulin protein, a key component of the microtubule cytoskeleton. The compound binds to tubulin, inhibiting its polymerization and disrupting microtubule dynamics . This disruption leads to cell cycle arrest at the G2-M phase and induces apoptosis through the activation of caspase-3 and poly ADP ribose polymerase cleavage . This compound primarily targets the alpha-tubulin subunit, distinguishing it from other tubulin-targeted drugs that mainly target the beta-tubulin subunit .

相似化合物的比较

Hemiasterlin derivative-1 is unique among tubulin inhibitors due to its specific targeting of the alpha-tubulin subunit and its potent cytotoxicity at low concentrations . Similar compounds include:

Taltobulin (HTI-286): A synthetic analogue of hemiasterlin that also inhibits tubulin polymerization and has advanced to clinical trials.

Vinca Alkaloids: Natural products that induce tubulin depolymerization and are used as anticancer agents.

Taxanes: Compounds that stabilize tubulin and prevent its depolymerization, leading to cell cycle arrest.

This compound stands out due to its structural simplicity and potent antimitotic activity, making it an ideal target for synthetic modification and therapeutic development .

属性

分子式 |

C20H36N2O5 |

|---|---|

分子量 |

384.5 g/mol |

IUPAC 名称 |

(E,4S)-4-[[(2S)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid |

InChI |

InChI=1S/C20H36N2O5/c1-12(2)14(11-13(3)17(24)25)22(10)16(23)15(19(4,5)6)21-18(26)27-20(7,8)9/h11-12,14-15H,1-10H3,(H,21,26)(H,24,25)/b13-11+/t14-,15-/m1/s1 |

InChI 键 |

UNHFGLBMJZHQMM-MLOLEURXSA-N |

手性 SMILES |

CC(C)[C@@H](/C=C(\C)/C(=O)O)N(C)C(=O)[C@H](C(C)(C)C)NC(=O)OC(C)(C)C |

规范 SMILES |

CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)OC(C)(C)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-2-[4-(dimethylamino)benzoyl]-3,4-dihydro-1H-isoquinoline-6-carboxamide](/img/structure/B15144584.png)